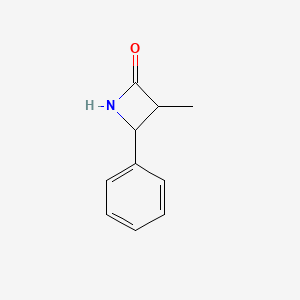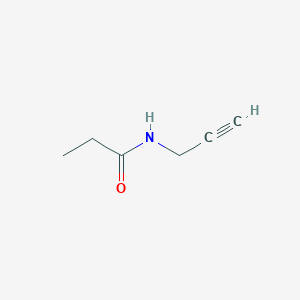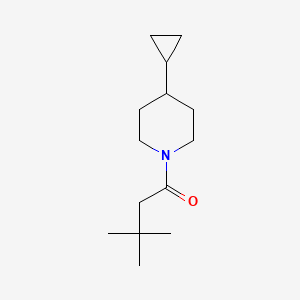
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one, often referred to as CPDB , is a synthetic organic compound. Its chemical structure features a cyclopropyl ring, a piperidine moiety, and a branched alkyl chain. CPDB is of interest due to its potential pharmacological properties.
Synthesis Analysis
Several synthetic routes exist for CPDB. One common method involves the reaction of 4-cyclopropylpiperidine with 3,3-dimethylbutan-1-one under appropriate conditions. The cyclopropyl group provides structural rigidity, impacting the compound’s biological activity.
Molecular Structure Analysis
The molecular formula of CPDB is C₁₃H₂₃NO . Its structure consists of a cyclopropyl ring attached to a piperidine nitrogen, which in turn connects to a 3,3-dimethylbutan-1-one group. The arrangement of atoms and functional groups influences its interactions with biological targets.
Chemical Reactions Analysis
CPDB can undergo various chemical reactions, including:
- Hydrolysis : Cleavage of the ester bond to yield the corresponding acid and alcohol.
- Reduction : Conversion of the carbonyl group to a hydroxyl group.
- Substitution : Replacement of functional groups (e.g., halogens) on the cyclopropyl or piperidine rings.
Physical And Chemical Properties Analysis
- Melting Point : CPDB typically melts at a specific temperature (exact value varies).
- Solubility : It may exhibit solubility in organic solvents (e.g., ethanol, chloroform) but limited solubility in water.
- Stability : CPDB is stable under certain conditions (e.g., room temperature, inert atmosphere).
Safety And Hazards
- Toxicity : Assessments of CPDB’s toxicity are essential. Animal studies can provide insights into its safety profile.
- Handling Precautions : Proper lab practices should be followed during synthesis and handling.
- Environmental Impact : Disposal methods must consider environmental impact.
Future Directions
Research avenues for CPDB include:
- Pharmacological Studies : Investigate its potential as a drug candidate (e.g., antipsychotic, analgesic).
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy.
- Clinical Trials : Evaluate CPDB’s safety and efficacy in humans.
properties
IUPAC Name |
1-(4-cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c1-14(2,3)10-13(16)15-8-6-12(7-9-15)11-4-5-11/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCAKXXVIAVCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopropylpiperidin-1-yl)-3,3-dimethylbutan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2959908.png)
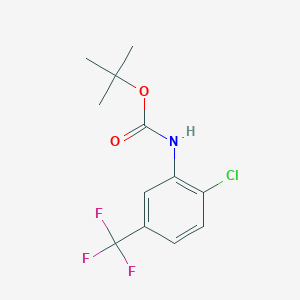
![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2959910.png)
![(S)-4-methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)pentanoic acid](/img/structure/B2959911.png)
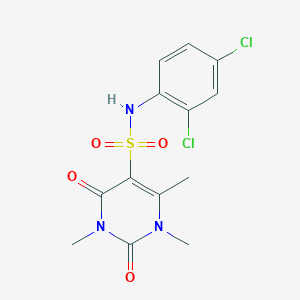
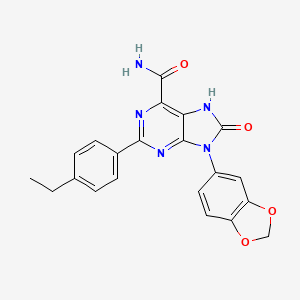
![4-(2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2959916.png)

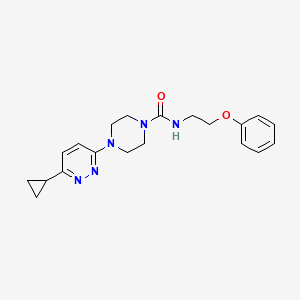
![[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2959924.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B2959926.png)
